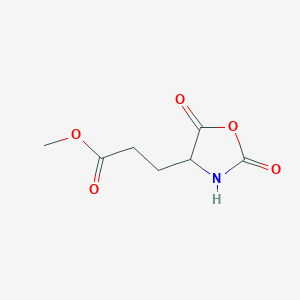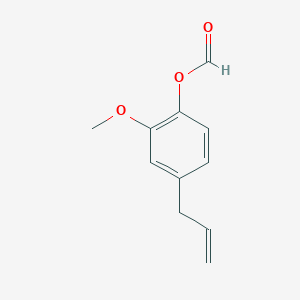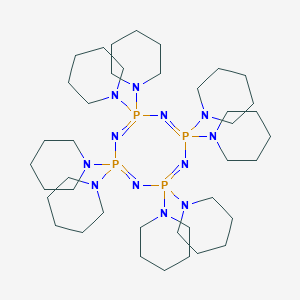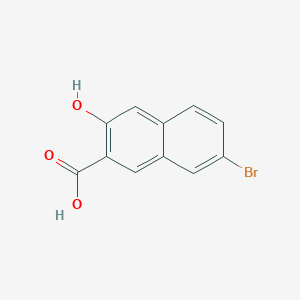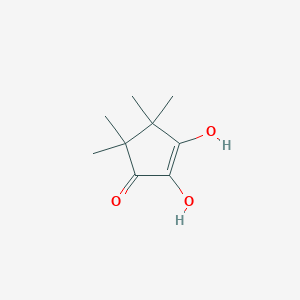
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one, also known as DTMC, is a natural product derived from the roots of the Chinese herb, Dendrobium nobile. DTMC has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.
Mecanismo De Acción
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one exerts its biological effects through various mechanisms. It has been found to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Efectos Bioquímicos Y Fisiológicos
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve glucose metabolism, and enhance immune function. Additionally, 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to inhibit the growth and metastasis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has several advantages for lab experiments. It is a natural product with low toxicity and high bioavailability. Moreover, it can be easily synthesized from the root extract of Dendrobium nobile. However, the availability of Dendrobium nobile is limited, which may limit the production of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Additionally, more research is needed to determine the optimal dosage and treatment duration of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one.
Direcciones Futuras
There are several future directions for research on 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Firstly, more studies are needed to elucidate the molecular mechanisms underlying the biological effects of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Secondly, the potential therapeutic applications of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in various diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases, should be investigated. Thirdly, the development of new synthetic methods for 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one could increase its availability and facilitate its use in research and clinical applications. Finally, the safety and toxicity of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one should be further evaluated to determine its potential as a therapeutic agent.
Métodos De Síntesis
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one can be synthesized from the root extract of Dendrobium nobile through a series of purification steps. The purification process involves extraction of the root extract with organic solvents, followed by column chromatography and crystallization. The final product is obtained as a white crystalline powder.
Aplicaciones Científicas De Investigación
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
Propiedades
Número CAS |
1889-96-9 |
|---|---|
Nombre del producto |
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one |
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2,3-dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O3/c1-8(2)6(11)5(10)7(12)9(8,3)4/h10-11H,1-4H3 |
Clave InChI |
XBDZRROTFKRVES-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)C1(C)C)O)O)C |
SMILES canónico |
CC1(C(=C(C(=O)C1(C)C)O)O)C |
Otros números CAS |
1889-96-9 |
Sinónimos |
4,4,5,5-tetramethyl-2,3-dihydroxy-2-cyclopenten-1-one tetramethylreductic acid TMRA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
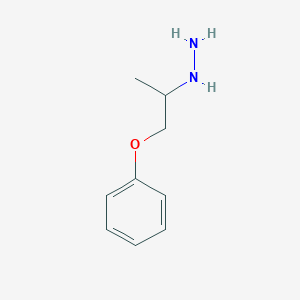
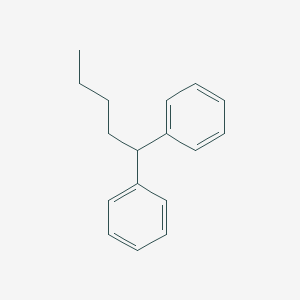

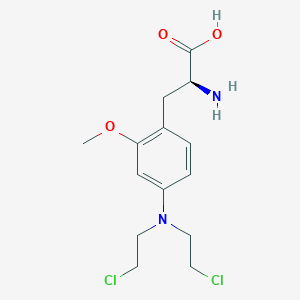
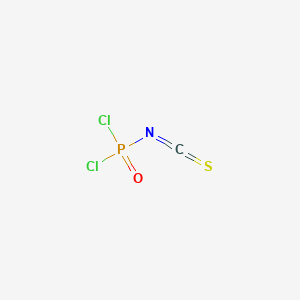
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)
